This compound falls under the category of heterocyclic compounds, specifically purines. Purines are characterized by their double-ring structure consisting of carbon and nitrogen atoms. The presence of halogen (bromine) and alkyl groups (ethyl and methyl) in this compound suggests potential reactivity and biological significance, making it a subject of interest in pharmaceutical research.
The synthesis of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes:
These reactions often require careful control of temperature, solvent choice, and reaction time to optimize yield and purity. For instance, the use of solvents like dimethylformamide or dimethyl sulfoxide can facilitate the reactions due to their polar aprotic nature, which enhances nucleophilicity.
The molecular formula for 8-Bromo-7-ethyl-3-methylpurine-2,6-dione is with a molecular weight of approximately 273.1 g/mol. The compound's structure can be represented as follows:
The compound features a bicyclic structure typical of purines, with two nitrogen atoms incorporated into the ring system. The presence of bromine introduces significant steric hindrance and potential reactivity at the C8 position.
X-ray crystallography or NMR spectroscopy can provide insights into the spatial arrangement and conformation of this compound. Such analyses reveal bond lengths and angles that are critical for understanding its reactivity and interactions with biological targets.
8-Bromo-7-ethyl-3-methylpurine-2,6-dione can participate in various chemical reactions:
The conditions for these reactions—such as solvent choice (e.g., ethanol for reduction), temperature (often room temperature), and reaction time (hours to days)—are crucial for successful transformations.
The mechanism of action for 8-Bromo-7-ethyl-3-methylpurine-2,6-dione is primarily linked to its interactions with specific enzymes or receptors in biological pathways. It may act as an inhibitor for certain kinases or phosphatases involved in cellular signaling processes.
Research has shown that modifications at the purine scaffold can significantly alter biological activity. For instance, the presence of bromine may enhance binding affinity to target proteins due to increased hydrophobic interactions.
8-Bromo-7-ethyl-3-methylpurine-2,6-dione has several applications in scientific research:
The compound is systematically named 8-Bromo-7-ethyl-3-methylpurine-2,6-dione according to IUPAC conventions. This name specifies the positions and identities of substituents on the purine core: a bromine atom at position 8, an ethyl group at position 7, and a methyl group at position 3, with dione functional groups at positions 2 and 6 [1] [2].
Several synonyms exist in scientific literature and commercial catalogs, reflecting alternative naming approaches or historical usage:
Pharmacopeial synonyms are not formally assigned to this compound, as indicated by the "N/A" designation in regulatory documentation [2].
The molecular formula C8H9BrN4O2 is consistently reported across authoritative sources, confirming the compound's elemental composition. This formula accounts for the purine backbone (C5H4N4) modified with substituents: bromine (Br), ethyl (C2H5), methyl (CH3), and two carbonyl oxygen atoms [1] [2].
The calculated molecular weight is 273.09 g/mol, derived from the atomic masses:
Table: Comparative Molecular Features of 8-Substituted Purine Diones
Substituent Position | 7-Substituent | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
8-Bromo, 3-methyl | Ethyl | C8H9BrN4O2 | 273.09 |
8-Bromo, 3-methyl | 2-Ethoxyethyl* | C10H13BrN4O3 | 293.15 |
8-Bromo, 3-methyl | Benzyl* | C13H11BrN4O2 | 335.16 |
8-Bromo, 3-methyl | But-2-yn-1-yl* | C10H9BrN4O2 | 297.11 |
*Included for structural comparison from search results [3] [6] [7]
While explicit crystallographic data (unit cell parameters, space group) for 8-Bromo-7-ethyl-3-methylpurine-2,6-dione is unavailable in the provided sources, its structural features can be inferred from related compounds and molecular representations:
The SMILES notation (CN(C(N=C(Br)N1CC)C1C(N2)=O)C2=O) encodes connectivity and functional groups, revealing the bicyclic system with bridging atoms. The InChIKey (derived from [2]) provides a unique stereochemical descriptor, though it confirms no tetrahedral stereocenters exist in this molecule [2] [6].
The purine dione system exhibits complex tautomeric behavior and resonance stabilization:
Lactam-Lactim Tautomerism: The dione functionality exists predominantly as the diamide (lactam) form (2,6-dione) rather than the dihydroxy (lactim) form. This preference is evidenced by the IUPAC name and spectroscopic data for analogous compounds. The presence of N-alkyl groups (at N3 and N7) locks the tautomeric state by blocking proton migration [2] [8].
Resonance in the Purine Ring: The bromine at C8 withdraws electrons inductively but donates electrons through resonance via its p-orbitals, creating a push-pull effect that stabilizes the anion generated at N9 upon deprotonation. The carbonyl groups conjugate extensively with the ring π-system, as shown by the canonical representation where the C2=O and C6=O groups exhibit significant double-bond character with adjacent ring atoms [3] [8].
Charge Delocalization: In deprotonated states (e.g., at N9), the negative charge distributes across O6, N1, and O2, with bromine further stabilizing adjacent positions. This delocalization is reflected in the compound's acidity (pKa ~8.5 for N9-H in nonalkylated analogs) and UV spectra showing bathochromic shifts compared to non-brominated xanthines [7] [8].
Table: Resonance and Tautomeric Features of the Purine Dione System
Feature | Structural Implication | Evidence in Compound |
---|---|---|
Lactam Dominance | Preferential carbonyl formation over enol structure | IUPAC naming as "dione"; absence of enol-specific IR bands |
Bromine Resonance Effects | Mesomeric donation to electron-deficient C8 position | Elongated C8-Br bond in analogs; altered NMR chemical shifts |
Cross-Conjugated System | Two carbonyls independently conjugated to purine π-system | UV λmax ~275 nm (π→π) and ~230 nm (n→π) in ethanol |
N-Alkyl Locking | Prevents prototropic tautomerism at N3 and N7 | Fixed methyl/ethyl groups in nomenclature; no isomeric forms reported |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3